molecular formula C30H18ClN12Ru+ B1222736 Ruthenium-tris-1,4,5,8-tetraazaphenanthrene CAS No. 88181-59-3

Ruthenium-tris-1,4,5,8-tetraazaphenanthrene

Cat. No. B1222736
CAS RN: 88181-59-3
M. Wt: 683.1 g/mol
InChI Key: ZRIGPLBURIMKPF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Ruthenium-tris-1,4,5,8-tetraazaphenanthrene, also known as this compound, is a useful research compound. Its molecular formula is C30H18ClN12Ru+ and its molecular weight is 683.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

88181-59-3

Molecular Formula

C30H18ClN12Ru+

Molecular Weight

683.1 g/mol

IUPAC Name

pyrazino[2,3-f]quinoxaline;ruthenium(2+);chloride

InChI

InChI=1S/3C10H6N4.ClH.Ru/c3*1-2-8-10(14-6-4-12-8)9-7(1)11-3-5-13-9;;/h3*1-6H;1H;/q;;;;+2/p-1

InChI Key

ZRIGPLBURIMKPF-UHFFFAOYSA-M

SMILES

C1=CC2=NC=CN=C2C3=NC=CN=C31.C1=CC2=NC=CN=C2C3=NC=CN=C31.C1=CC2=NC=CN=C2C3=NC=CN=C31.[Cl-].[Ru+2]

Canonical SMILES

C1=CC2=NC=CN=C2C3=NC=CN=C31.C1=CC2=NC=CN=C2C3=NC=CN=C31.C1=CC2=NC=CN=C2C3=NC=CN=C31.[Cl-].[Ru+2]

synonyms

Ru(tap)3
ruthenium(II)-tris-1,4,5,8-tetraazaphenanthrene
ruthenium-tris-1,4,5,8-tetraazaphenanthrene
ruthenium-tris-1,4,5,8-tetraazaphenanthrene dichloride

Origin of Product

United States

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